molecular formula C22H21NO5 B2458114 2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid CAS No. 1447607-51-3

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

Cat. No. B2458114
CAS RN: 1447607-51-3
M. Wt: 379.412
InChI Key: MGRKRIDEUOZPNJ-UHFFFAOYSA-N
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Description

This compound, also known as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid , has a molecular weight of 355.38 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a methoxy group attached to the fluorene ring .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the reaction of N-[2-(4-methoxyphenyl)ethyl]glycine ethyl ester with sodium hydroxide in methanol under an inert atmosphere . This is followed by the reaction with N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in the presence of hydrogen chloride in 1,4-dioxane and water .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene ring system attached to a methoxy group and a carbonyl group . The presence of these functional groups contributes to the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the fluorene ring and the methoxy group . These groups can participate in a variety of reactions, including nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.38 and is likely to be a solid at room temperature . Its boiling point is reported to be 602.6°C at 760 mmHg .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)12-23-11-5-10-18(21(23)26)22(27)28-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-4,6-9,18-19H,5,10-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKRIDEUOZPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

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